molecular formula C10H8ClN3O4 B11715732 Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate

Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate

Cat. No.: B11715732
M. Wt: 269.64 g/mol
InChI Key: WPNKIRBIBJQEME-UHFFFAOYSA-N
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Description

Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro, nitro, and cyano group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate typically involves the reaction of 6-chloro-3-nitro-2-pyridinecarboxaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification methods such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and cyano groups can also participate in various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)acetate
  • 2-(6-Chloro-3-nitro-2-pyridyl)acetonitrile
  • 6-Chloro-3-nitro-2-pyridinecarboxaldehyde

Uniqueness

Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate is unique due to the presence of both a cyano and ethyl ester group, which can influence its reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate for various chemical syntheses and research applications.

Properties

Molecular Formula

C10H8ClN3O4

Molecular Weight

269.64 g/mol

IUPAC Name

ethyl 2-(6-chloro-3-nitropyridin-2-yl)-2-cyanoacetate

InChI

InChI=1S/C10H8ClN3O4/c1-2-18-10(15)6(5-12)9-7(14(16)17)3-4-8(11)13-9/h3-4,6H,2H2,1H3

InChI Key

WPNKIRBIBJQEME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=C(C=CC(=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

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